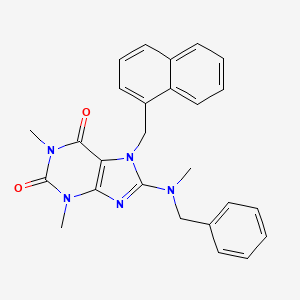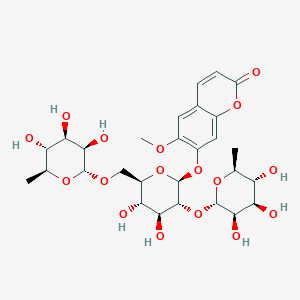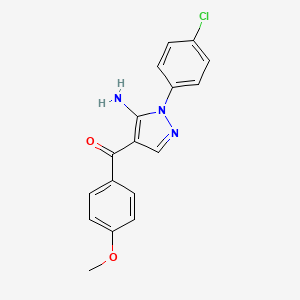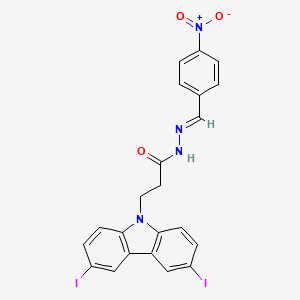
Colimycin sodium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is used primarily as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Colistin sodium methanesulfonate is a prodrug that is converted into colistin in the body, making it less toxic when administered parenterally .
准备方法
Synthetic Routes and Reaction Conditions
Colistin sodium methanesulfonate is synthesized by reacting colistin with formaldehyde and sodium bisulfite, which leads to the addition of a sulfomethyl group to the primary amines of colistin . The reaction involves heating the solution to 55°C for three hours, followed by cooling to room temperature . The solution is then treated with a mixture of strong-acid cation exchange resin and weak base anion-exchange resin to obtain a clear solution, which is subsequently dried using freeze-drying methods .
Industrial Production Methods
Industrial production of colistin sodium methanesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfomethylation reaction and industrial-scale freeze-drying equipment to obtain the final product .
化学反应分析
Types of Reactions
Colistin sodium methanesulfonate undergoes hydrolysis in aqueous solutions, leading to the formation of partially sulfomethylated derivatives and colistin . It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water and physiological pH conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Partially sulfomethylated derivatives and colistin.
Oxidation: Oxidized forms of colistin.
Reduction: Reduced forms of colistin.
科学研究应用
Colistin sodium methanesulfonate is widely used in scientific research due to its ability to permeabilize bacterial cell membranes . It is used to study mannose-resistant haemagglutination and effective treatments for Pseudomonas aeruginosa infections in cystic fibrosis patients . Additionally, it is used to study the pharmacokinetics and bronchoalveolar lavage (BAL) concentration of colistin in critically ill patients . Its role as a last-resort antibiotic makes it a valuable tool in research focused on combating multidrug-resistant bacterial infections .
作用机制
Colistin sodium methanesulfonate exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent with both hydrophobic and lipophilic moieties, allowing it to penetrate and disrupt the bacterial cytoplasmic membrane . This disruption changes the membrane’s permeability, leading to cell death . The compound targets the lipopolysaccharides in the outer membrane of Gram-negative bacteria, causing the release of cell contents and ultimately bacterial death .
相似化合物的比较
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with a similar mechanism of action but higher toxicity.
Colistin sulfate: A form of colistin used for oral, inhalation, or topical administration.
Uniqueness
Colistin sodium methanesulfonate is unique due to its prodrug nature, which reduces its toxicity when administered parenterally . This makes it a safer option for treating severe infections compared to other polymyxin antibiotics . Additionally, its ability to permeabilize bacterial cell membranes makes it a valuable tool in scientific research .
属性
分子式 |
C58H115N16Na5O28S5 |
|---|---|
分子量 |
1759.9 g/mol |
IUPAC 名称 |
pentasodium;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9R,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;methanesulfonate |
InChI |
InChI=1S/C53H100N16O13.5CH4O3S.5Na/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;5*1-5(2,3)4;;;;;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);5*1H3,(H,2,3,4);;;;;/q;;;;;;5*+1/p-5/t30?,31-,32-,33+,34-,35+,36+,37+,38+,39+,40-,42+,43+;;;;;;;;;;/m1........../s1 |
InChI 键 |
WSDSONZFNWDYGZ-BKFDUBCBSA-I |
手性 SMILES |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)

![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)
